molecular formula C21H15NO3 B13808065 5-Methyl-6-oxo-5,6-dihydro-8-phenanthridinyl benzoate

5-Methyl-6-oxo-5,6-dihydro-8-phenanthridinyl benzoate

Cat. No.: B13808065
M. Wt: 329.3 g/mol
InChI Key: RSVGQVAIUJSTOZ-UHFFFAOYSA-N
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Description

6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl-: is a complex organic compound that belongs to the class of phenanthridinones. This compound is characterized by the presence of a phenanthridinone core structure with a benzoyloxy group at the 8th position and a methyl group at the 5th position. Phenanthridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the oxidation of amines with benzoyl peroxide to form the benzoyloxy group . The reaction conditions often require a significant amount of water in combination with cesium carbonate to achieve high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using benzoyl peroxide and other reagents under controlled conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenanthridinones and benzoyloxy derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6(5H)-phenanthridinone,8-(benzoyloxy)-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as HIV-1 integrase, by binding to the active site and preventing the enzyme from catalyzing its reaction . The compound may also interact with DNA and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

    Phenanthridinone: The parent compound without the benzoyloxy and methyl groups.

    Benzoyloxy derivatives: Compounds with similar benzoyloxy groups but different core structures.

    Methylated phenanthridinones: Compounds with methyl groups at different positions on the phenanthridinone core.

Uniqueness: 6(5H)-Phenanthridinone,8-(benzoyloxy)-5-methyl- is unique due to the specific combination of the benzoyloxy and methyl groups on the phenanthridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

(5-methyl-6-oxophenanthridin-8-yl) benzoate

InChI

InChI=1S/C21H15NO3/c1-22-19-10-6-5-9-17(19)16-12-11-15(13-18(16)20(22)23)25-21(24)14-7-3-2-4-8-14/h2-13H,1H3

InChI Key

RSVGQVAIUJSTOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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